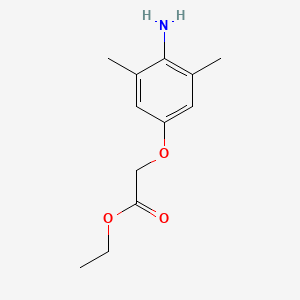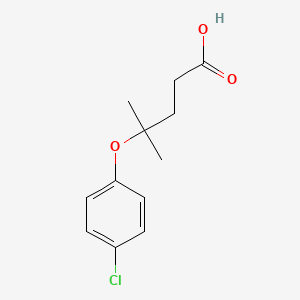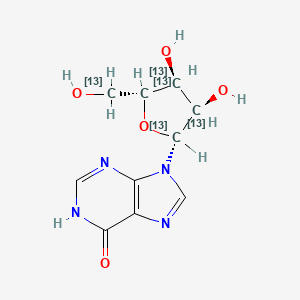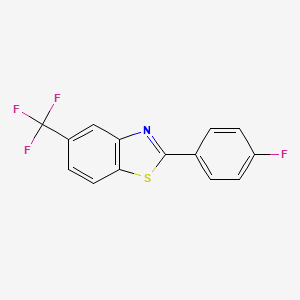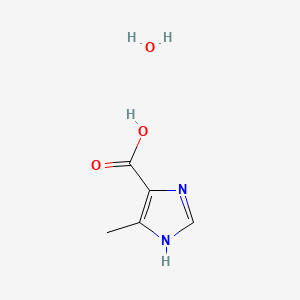
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is known for its crystalline solid form and solubility in water and organic solvents. It is commonly used as an intermediate in chemical synthesis and as a catalyst in various reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts such as copper chloride and TMEDA in DMSO at elevated temperatures (e.g., 120°C) has been reported to give good yields .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazoles.
Aplicaciones Científicas De Investigación
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor in enzymatic reactions, particularly those involving xanthine oxidase.
Industry: Utilized as a catalyst in various chemical processes, including polymerization and organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate involves its interaction with molecular targets such as enzymes. For instance, it inhibits xanthine oxidase by binding to the active site of the enzyme, thereby preventing the conversion of xanthine to uric acid . This inhibition is crucial in reducing uric acid levels in the body, which is beneficial in treating gout.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-Imidazole-5-Carboxylic Acid: Similar structure but lacks the methyl group at position 4.
4-Imidazolecarboxylic Acid: Similar structure but lacks the methyl group at position 1.
1-Hydroxy-4-Methyl-2-Phenyl-1H-Imidazole-5-Carboxylic Acid: Contains additional hydroxy and phenyl groups.
Uniqueness
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its inhibitory effects on enzymes make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H8N2O3 |
|---|---|
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
5-methyl-1H-imidazole-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H6N2O2.H2O/c1-3-4(5(8)9)7-2-6-3;/h2H,1H3,(H,6,7)(H,8,9);1H2 |
Clave InChI |
PJPLGLBBGYAMRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


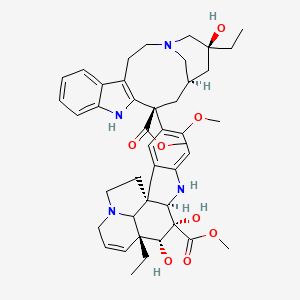
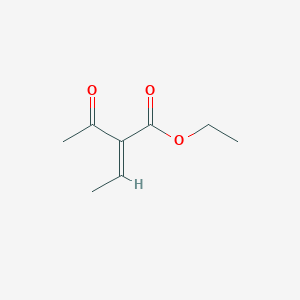
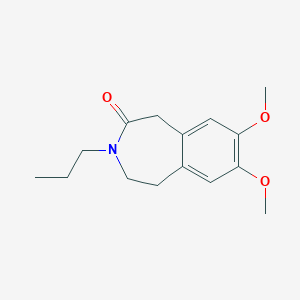
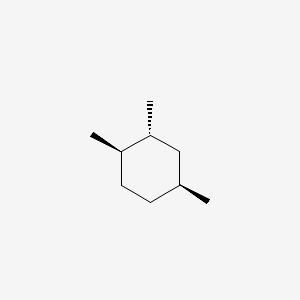
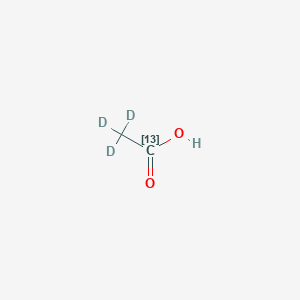
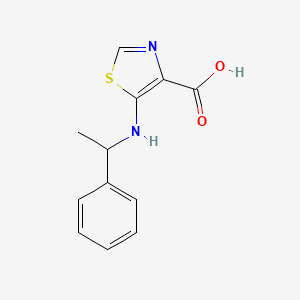
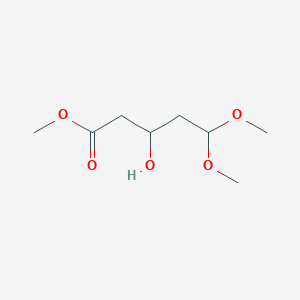
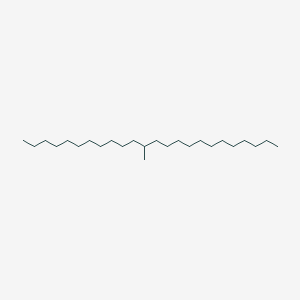
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
